molecular formula C15H17FN4O4S B12206534 3-(6,6-dimethyl-5-oxo-3-sulfanyl-5,6-dihydro-1,2,4-triazin-1(2H)-yl)-4-[(2-fluorophenyl)amino]-4-oxobutanoic acid

3-(6,6-dimethyl-5-oxo-3-sulfanyl-5,6-dihydro-1,2,4-triazin-1(2H)-yl)-4-[(2-fluorophenyl)amino]-4-oxobutanoic acid

Cat. No.: B12206534
M. Wt: 368.4 g/mol
InChI Key: ZCEZBZNDGMOOKT-UHFFFAOYSA-N
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Description

3-(6,6-dimethyl-5-oxo-3-sulfanyl-5,6-dihydro-1,2,4-triazin-1(2H)-yl)-4-[(2-fluorophenyl)amino]-4-oxobutanoic acid is a complex organic compound that features a unique combination of functional groups, including a triazine ring, a sulfanyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6,6-dimethyl-5-oxo-3-sulfanyl-5,6-dihydro-1,2,4-triazin-1(2H)-yl)-4-[(2-fluorophenyl)amino]-4-oxobutanoic acid typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol reagents.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through an amination reaction, where an appropriate fluorophenylamine is reacted with an intermediate.

    Formation of the Butanoic Acid Moiety: The butanoic acid moiety is introduced through a series of condensation and oxidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its potential therapeutic properties. Its ability to interact with specific enzymes or receptors could make it useful in treating certain diseases.

Industry

In industry, the compound’s unique properties may be leveraged in the development of new materials, such as polymers or coatings, that require specific chemical functionalities.

Mechanism of Action

The mechanism by which 3-(6,6-dimethyl-5-oxo-3-sulfanyl-5,6-dihydro-1,2,4-triazin-1(2H)-yl)-4-[(2-fluorophenyl)amino]-4-oxobutanoic acid exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s diverse functional groups allow it to form various interactions, such as hydrogen bonds, hydrophobic interactions, and covalent bonds, with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(6,6-dimethyl-5-oxo-3-sulfanyl-5,6-dihydro-1,2,4-triazin-1(2H)-yl)-4-[(2-chlorophenyl)amino]-4-oxobutanoic acid
  • 3-(6,6-dimethyl-5-oxo-3-sulfanyl-5,6-dihydro-1,2,4-triazin-1(2H)-yl)-4-[(2-bromophenyl)amino]-4-oxobutanoic acid

Uniqueness

The presence of the fluorophenyl group in 3-(6,6-dimethyl-5-oxo-3-sulfanyl-5,6-dihydro-1,2,4-triazin-1(2H)-yl)-4-[(2-fluorophenyl)amino]-4-oxobutanoic acid distinguishes it from its analogs. Fluorine atoms can significantly alter the compound’s electronic properties, reactivity, and biological activity, making this compound unique in its class.

Properties

Molecular Formula

C15H17FN4O4S

Molecular Weight

368.4 g/mol

IUPAC Name

3-(6,6-dimethyl-5-oxo-3-sulfanylidene-1,2,4-triazinan-1-yl)-4-(2-fluoroanilino)-4-oxobutanoic acid

InChI

InChI=1S/C15H17FN4O4S/c1-15(2)13(24)18-14(25)19-20(15)10(7-11(21)22)12(23)17-9-6-4-3-5-8(9)16/h3-6,10H,7H2,1-2H3,(H,17,23)(H,21,22)(H2,18,19,24,25)

InChI Key

ZCEZBZNDGMOOKT-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC(=S)NN1C(CC(=O)O)C(=O)NC2=CC=CC=C2F)C

Origin of Product

United States

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